![molecular formula C23H26N6O B11508803 1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B11508803.png)
1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]ethanone
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Overview
Description
1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE is a complex organic compound that features a pyridoindole core and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common route starts with the preparation of the pyridoindole core, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The tetrazole moiety is then introduced via a cycloaddition reaction involving an azide and a nitrile compound. The final step involves coupling the pyridoindole and tetrazole fragments under specific conditions, such as the presence of a coupling agent and a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, as well as specific catalysts.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: The compound could be used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
- **2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE
- **1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-{[1-(2,4,6-TRIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ETHAN-1-ONE
Uniqueness: The uniqueness of 1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ETHAN-1-ONE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H26N6O |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-2-[5-(2-methylphenyl)tetrazol-2-yl]ethanone |
InChI |
InChI=1S/C23H26N6O/c1-15-8-9-20-18(12-15)19-13-27(3)11-10-21(19)29(20)22(30)14-28-25-23(24-26-28)17-7-5-4-6-16(17)2/h4-9,12,19,21H,10-11,13-14H2,1-3H3 |
InChI Key |
LYLUJBCWPARIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CN4N=C(N=N4)C5=CC=CC=C5C |
Origin of Product |
United States |
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